Cas no 71785-48-3 (4-Bromo-2-methyl-5-nitroaniline)

4-Bromo-2-methyl-5-nitroaniline is a halogenated nitroaniline derivative used as an intermediate in organic synthesis, particularly in the production of dyes, pharmaceuticals, and agrochemicals. Its bromo and nitro substituents enhance reactivity, enabling selective functionalization. The compound exhibits stability under standard conditions, making it suitable for controlled reactions in industrial and research applications.
4-Bromo-2-methyl-5-nitroaniline structure
71785-48-3 structure
Product Name:4-Bromo-2-methyl-5-nitroaniline
CAS No:71785-48-3
MF:C7H7BrN2O2
MW:231.046680688858
MDL:MFCD03942039
CID:1033836
PubChem ID:14897246
Update Time:2025-06-19

4-Bromo-2-methyl-5-nitroaniline Chemical and Physical Properties

Names and Identifiers

    • 4-Bromo-2-methyl-5-nitroaniline
    • 4-bromo-2-methyl-5-nitroBenzenamine
    • 4-Brom-2-methyl-5-nitroanilin
    • 4-Brom-5-nitro-o-toluidin
    • 4-bromo-2-methyl-5-nitro-aniline
    • 5-Brom-4-nitro-2-amino-toluol
    • Benzenamine,4-bromo-2-methyl-5-nitro
    • 2-Methyl-4-bromo-5-nitroaniline
    • VNSOWZDCHBKTGR-UHFFFAOYSA-N
    • FCH1317916
    • RL04739
    • AX8253042
    • DTXSID80565107
    • FT-0758271
    • WCA78548
    • SCHEMBL616063
    • 4-BroMo-2-Methyl-5-nitrophenylaMine
    • AKOS016844691
    • J-514674
    • 71785-48-3
    • SY083141
    • FS-5075
    • CS-0039013
    • MFCD03942039
    • DA-39919
    • MDL: MFCD03942039
    • Inchi: 1S/C7H7BrN2O2/c1-4-2-5(8)7(10(11)12)3-6(4)9/h2-3H,9H2,1H3
    • InChI Key: VNSOWZDCHBKTGR-UHFFFAOYSA-N
    • SMILES: BrC1=CC(C)=C(C=C1[N+](=O)[O-])N

Computed Properties

  • Exact Mass: 229.96900
  • Monoisotopic Mass: 229.96909g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 71.8

Experimental Properties

  • PSA: 71.84000
  • LogP: 3.35230

4-Bromo-2-methyl-5-nitroaniline Customs Data

  • HS CODE:2921430090
  • Customs Data:

    China Customs Code:

    2921430090

    Overview:

    2921430090 Toluidine and its derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Evidence document and number of origin(example Certificate of origin attached, Originating in the European Union

    Summary:

    HS:2921430090 toluidines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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4-Bromo-2-methyl-5-nitroaniline Production Method

4-Bromo-2-methyl-5-nitroaniline Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:71785-48-3)4-Bromo-2-methyl-5-nitroaniline
Order Number:A949892
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 16:05
Price ($):341.0
Email:sales@amadischem.com

Additional information on 4-Bromo-2-methyl-5-nitroaniline

Professional Introduction to 4-Bromo-2-methyl-5-nitroaniline (CAS No. 71785-48-3)

4-Bromo-2-methyl-5-nitroaniline, with the chemical formula C7H7BrN2O2, is a significant compound in the field of pharmaceutical chemistry and organic synthesis. This compound, identified by its CAS number 71785-48-3, has garnered attention due to its versatile applications in the development of novel pharmaceuticals and agrochemicals. The structural features of this molecule, including the presence of a bromine substituent, a methyl group, and a nitro group, make it a valuable intermediate in synthetic chemistry.

The bromo and nitro functional groups in 4-Bromo-2-methyl-5-nitroaniline play crucial roles in its reactivity and utility. The bromine atom provides a site for further substitution or coupling reactions, while the nitro group can be reduced to an amine or used in diazotization reactions. These properties have made it a preferred building block in the synthesis of more complex molecules.

In recent years, there has been a growing interest in the development of new therapeutic agents targeting various diseases. 4-Bromo-2-methyl-5-nitroaniline has been explored as a precursor in the synthesis of bioactive molecules. For instance, researchers have utilized this compound to develop novel antimicrobial agents and kinase inhibitors. The methyl group in the molecule also contributes to its chemical diversity, allowing for further functionalization and structural modifications.

One of the most compelling aspects of 4-Bromo-2-methyl-5-nitroaniline is its role in medicinal chemistry. The nitro group can be selectively reduced to an amine, which is a common strategy in drug design to enhance bioavailability and metabolic stability. This transformation has been employed in the development of several FDA-approved drugs. Additionally, the bromo substituent can be used for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures.

The synthesis of 4-Bromo-2-methyl-5-nitroaniline typically involves nitration and bromination of aniline derivatives. These reactions require careful control of reaction conditions to avoid unwanted side products. Advances in catalytic systems and green chemistry principles have improved the efficiency and sustainability of these synthetic routes. For example, the use of heterogeneous catalysts for nitration has reduced waste generation and improved yield.

In academic research, 4-Bromo-2-methyl-5-nitroaniline has been used as a model compound to study reaction mechanisms and develop new synthetic methodologies. Its well-defined structure allows chemists to probe electronic effects and steric influences on reactivity. Such studies contribute to a deeper understanding of organic chemistry principles and aid in the design of more efficient synthetic strategies.

The pharmaceutical industry has also leveraged this compound in drug discovery programs. By modifying its structure through various chemical transformations, researchers have identified lead compounds with potential therapeutic activity. For instance, derivatives of 4-Bromo-2-methyl-5-nitroaniline have been investigated for their anti-inflammatory and anticancer properties. These efforts highlight the compound's importance as a scaffold for medicinal chemistry innovation.

The agrochemical sector has not been left behind in utilizing 4-Bromo-2-methyl-5-nitroaniline. Its structural motifs are found in several herbicides and fungicides that have shown efficacy against various plant pathogens. The ability to modify its functional groups allows for fine-tuning of biological activity, making it a valuable tool in crop protection strategies.

From an industrial perspective, the demand for high-purity 4-Bromo-2-methyl-5-nitroaniline has driven advancements in manufacturing processes. Continuous flow chemistry and automated synthesis techniques have enabled scalable production with minimal environmental impact. These innovations align with global trends toward sustainable chemical manufacturing.

The future prospects for 4-Bromo-2-methyl-5-nitroaniline are promising, with ongoing research exploring new applications and synthetic pathways. As our understanding of molecular interactions deepens, this compound will likely continue to play a pivotal role in pharmaceutical and agrochemical development. Its versatility makes it an indispensable tool for chemists working at the forefront of chemical innovation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:71785-48-3)4-Bromo-2-methyl-5-nitroaniline
A949892
Purity:99%
Quantity:25g
Price ($):341.0
Email